![molecular formula C5H6ClN5 B6245755 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 117898-71-2](/img/new.no-structure.jpg)

1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

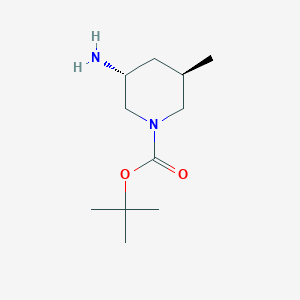

1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, making it a promising candidate for cancer treatment and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, resulting in the formation of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Cyclization Reactions: It can form cyclized derivatives through reactions with formamide, formic acid, and triethyl orthoformate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as methylamine are commonly used under controlled conditions to achieve selective substitution.

Cyclization: Reagents like formamide and formic acid are used under specific conditions to facilitate cyclization.

Major Products Formed:

Nucleophilic Substitution Products: 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Cyclized Derivatives: Pyrazolo[3,4-d]pyrimidines and 5-ethoxymethyleneaminopyrazole-4-carbonitriles.

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking the kinase activity .

Comparison with Similar Compounds

4-Aminopyrazolo[3,4-d]pyrimidine:

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.

Uniqueness: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride stands out due to its potent dual activity against various cancer cell lines and its specific inhibition of CDK2 . Its unique structure allows for selective targeting of tumor cells, making it a valuable compound in cancer research and therapy.

Properties

CAS No. |

117898-71-2 |

|---|---|

Molecular Formula |

C5H6ClN5 |

Molecular Weight |

171.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.